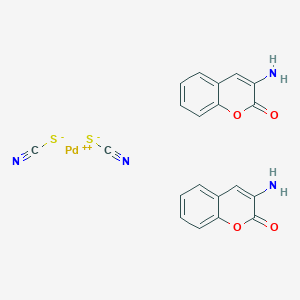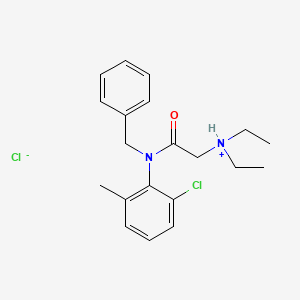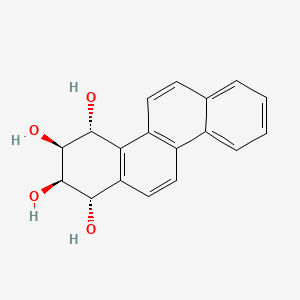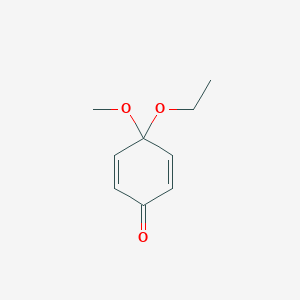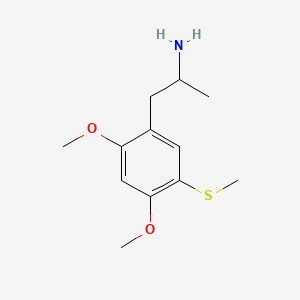
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea is an organic compound that features a thiourea functional group This compound is characterized by the presence of a pentyl group attached to the nitrogen atom and a pyridin-2-ylethylideneamino group attached to the thiourea moiety
Métodos De Preparación
The synthesis of 1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea typically involves the reaction of pentylamine with pyridin-2-ylethylideneamine in the presence of thiourea. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridin-2-ylethylideneamino group may also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
1-Pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea can be compared with other thiourea derivatives and pyridine-containing compounds. Similar compounds include:
- 1-Propyl-3-(1-pyridin-2-ylethylideneamino)thiourea
- 1-Butyl-3-(1-pyridin-2-ylethylideneamino)thiourea
- 1-Hexyl-3-(1-pyridin-2-ylethylideneamino)thiourea These compounds share structural similarities but differ in the length of the alkyl chain attached to the thiourea nitrogen. The unique combination of the pentyl group and the pyridin-2-ylethylideneamino group in this compound contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
75013-67-1 |
|---|---|
Fórmula molecular |
C13H20N4S |
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
1-pentyl-3-(1-pyridin-2-ylethylideneamino)thiourea |
InChI |
InChI=1S/C13H20N4S/c1-3-4-6-10-15-13(18)17-16-11(2)12-8-5-7-9-14-12/h5,7-9H,3-4,6,10H2,1-2H3,(H2,15,17,18) |
Clave InChI |
MGEYOEABDRTTOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=S)NN=C(C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


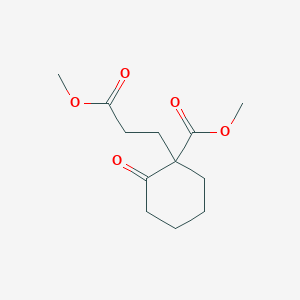
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
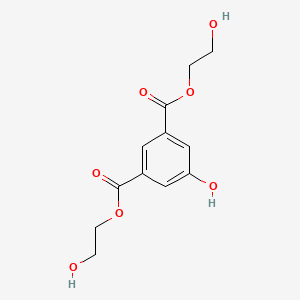

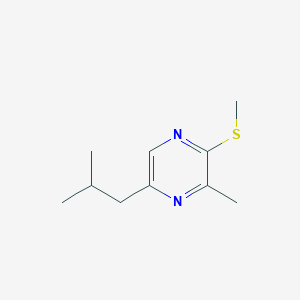
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)



